molecular formula C6H13N3O3 B13659991 5-Guanidino-2-hydroxypentanoic acid CAS No. 462-64-6

5-Guanidino-2-hydroxypentanoic acid

Cat. No.: B13659991
CAS No.: 462-64-6
M. Wt: 175.19 g/mol
InChI Key: BMFMQGXDDJALKQ-UHFFFAOYSA-N
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Description

5-Guanidino-2-hydroxypentanoic acid is a guanidine-containing compound that plays roles in various metabolic processes and enzymatic activities. It is a derivative of guanidine and is primarily used for scientific research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines, including 5-Guanidino-2-hydroxypentanoic acid, often involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents, and the reaction can be catalyzed by metals or coupling reagents . Another method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Guanidino-2-hydroxypentanoic acid is unique due to its specific structure and the presence of both guanidine and hydroxyl functional groups. This combination allows it to participate in a variety of chemical reactions and biological processes, making it a valuable compound for research in multiple fields .

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMQGXDDJALKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861842
Record name 5-Carbamimidamido-2-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-64-6
Record name NSC45772
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45772
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Carbamimidamido-2-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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